N-Desmethylclozapine

Muscarinic agonism M1 receptor Schizophrenia research

Choose N-Desmethylclozapine (norclozapine) for its unique, non-interchangeable pharmacology. It is the gold-standard M1 mAChR partial agonist (EC50=115 nM), directly contrasting clozapine's M1 antagonism. This certified reference standard is essential for therapeutic drug monitoring (CLZ:NDMC ratio) and is the critical analytical tool to control for metabolic back-conversion confounds in DREADD chemogenetics studies. Do not substitute with clozapine or its N-oxide—your data integrity depends on it.

Molecular Formula C17H17ClN4
Molecular Weight 312.8 g/mol
CAS No. 6104-71-8
Cat. No. B609621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylclozapine
CAS6104-71-8
SynonymsNorclozapine;  ACP-104;  ACP104;  ACP 104;  N-Desmethylclozapine;  Demethylclozapine.
Molecular FormulaC17H17ClN4
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
InChIInChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2
InChIKeyJNNOSTQEZICQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylclozapine (CAS 6104-71-8) for Research & Development: A Major Active Clozapine Metabolite


N-Desmethylclozapine (NDMC, also known as norclozapine) is the primary active metabolite of the atypical antipsychotic drug clozapine [1]. It is a dibenzodiazepine derivative that exhibits a distinct pharmacological profile from its parent compound, particularly at muscarinic and dopamine receptors [2]. NDMC is widely used as an analytical reference standard in therapeutic drug monitoring and as a pharmacological tool in neuroscience research, including DREADD chemogenetics studies [3].

Why N-Desmethylclozapine Cannot Be Substituted by Clozapine or Other Antipsychotics in Research


N-Desmethylclozapine possesses a unique, non-interchangeable pharmacological signature defined by its M1 muscarinic receptor partial agonism and D2/D3 dopamine receptor partial agonism, which directly contrasts with clozapine's antagonism or inverse agonism at these same sites [1]. A systematic screen of 14 atypical antipsychotics found that only a small minority exhibited M1 agonist activity, confirming that NDMC's profile is not a general property of its class [2]. Consequently, substituting NDMC with clozapine, its N-oxide, or other structurally related antipsychotics (e.g., olanzapine) will yield fundamentally different experimental outcomes, invalidating cross-study comparisons and confounding mechanistic interpretations.

Quantitative Evidence: Why N-Desmethylclozapine is the Preferred Choice Over Its Analogs


N-Desmethylclozapine as a Potent M1 Muscarinic Partial Agonist: A Clear Divergence from Clozapine

N-Desmethylclozapine (NDMC) is a potent and efficacious partial agonist at the human M1 muscarinic receptor, whereas its parent compound, clozapine, acts as an antagonist. In direct comparative binding assays, NDMC exhibited a high affinity for the M1 receptor (IC50 = 55 nM) [1]. Functionally, NDMC is a more potent partial agonist (EC50 = 115 nM) than clozapine, reaching 50% of the maximal acetylcholine response [1]. This functional M1 agonism by NDMC, in stark contrast to clozapine's antagonism, has been independently validated in vitro and in vivo [2].

Muscarinic agonism M1 receptor Schizophrenia research

D2/D3 Dopamine Receptor Partial Agonism of N-Desmethylclozapine Contrasts with Clozapine's Inverse Agonism

In functional assays at human dopamine D2 and D3 receptors, N-Desmethylclozapine (NDMC) was identified as a partial agonist, whereas clozapine was an inverse agonist [1]. NDMC induced functional responses that could be reversed by clozapine, demonstrating their opposing actions at the same receptor [1]. Additionally, at D2 receptors, NDMC (but not clozapine) exhibited weak partial agonist actions for Ca2+ liberation and GIRK current induction in Xenopus oocytes, with GIRK currents showing a uniquely rapid and transient time course [2].

Dopamine receptor Partial agonism Antipsychotic mechanism

N-Desmethylclozapine is a More Efficacious 5-HT1A Partial Agonist Than Clozapine

At human serotonin 5-HT1A receptors, N-Desmethylclozapine (NDMC) demonstrates higher efficacy as a partial agonist compared to clozapine. This was observed across multiple functional assays: NDMC was a more efficacious partial agonist than clozapine for [35S]GTPγS binding, ERK1/2 phosphorylation, and GIRK channel activation [1]. This differential efficacy highlights a key pharmacodynamic distinction.

Serotonin receptor 5-HT1A agonism Functional selectivity

N-Desmethylclozapine Lacks Affinity at Histamine H3 Receptors, Unlike Clozapine

A comparative study of atypical antipsychotics revealed that while clozapine exhibits moderate affinity for histamine H3 receptors (pKi = 6.15), its major metabolite N-Desmethylclozapine (NDMC) has a significantly lower affinity (pKi = 5.33) [1]. This indicates that NDMC is less likely to engage H3 receptor-mediated pathways, providing a cleaner pharmacological tool for studies where H3 activity is a confounding variable. Furthermore, other atypical antipsychotics like olanzapine (pKi = 5.45) and risperidone (pKi = 4.43) also show lower affinity than clozapine, but the comparison with the parent compound is most direct [1].

Histamine H3 receptor Receptor profiling Off-target effects

Validated Research & Industrial Applications for N-Desmethylclozapine


Investigating M1 Muscarinic Receptor-Mediated Cognitive Enhancement and NMDA Potentiation

N-Desmethylclozapine is the gold-standard pharmacological tool for activating M1 muscarinic receptors in vitro and in vivo, enabling studies on cognitive function and glutamatergic signaling. Its potent M1 partial agonism (EC50 = 115 nM) and ability to potentiate hippocampal NMDA receptor currents by 53% at 100 nM [6] make it essential for research into novel pro-cognitive therapies for schizophrenia and Alzheimer's disease, areas where clozapine's M1 antagonism is counterproductive [5].

Dissecting D2/D3 Partial Agonist Mechanisms in Antipsychotic Drug Development

In drug discovery programs targeting schizophrenia, NDMC serves as a critical reference compound for D2/D3 partial agonism. Its well-characterized partial agonist profile, which contrasts with clozapine's inverse agonism [6], allows researchers to benchmark novel compounds and investigate the molecular basis for reduced extrapyramidal side effects, a key advantage in antipsychotic development [6].

Analytical Reference Standard for Therapeutic Drug Monitoring (TDM) of Clozapine

Certified reference standards of N-Desmethylclozapine are indispensable for clinical and forensic laboratories performing therapeutic drug monitoring (TDM) of clozapine by LC-MS/MS or GC/MS. Accurate quantification of NDMC is essential for calculating the CLZ:NDMC ratio, a clinically utilized parameter associated with metabolic risk and cognitive outcomes in patients [6]. Reliable, high-purity NDMC standards ensure the precision required for validated analytical methods [5].

Chemogenetics (DREADD) Research: Controlling for Off-Target Effects and Metabolic Conversion

In DREADD-based chemogenetics studies using clozapine-N-oxide (CNO), the presence of its metabolites, including N-Desmethylclozapine (norclozapine), is a known confound. CNO is back-converted to clozapine, which is then strongly converted to NDMC in vivo [6]. Using NDMC as an analytical standard is therefore essential for quantifying this conversion and controlling for off-target pharmacological effects in behavioral neuroscience experiments [6].

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